3-Isothiocyanato-6-phenylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7N3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-isothiocyanato-6-phenylpyridazine |
InChI |
InChI=1S/C11H7N3S/c15-8-12-11-7-6-10(13-14-11)9-4-2-1-3-5-9/h1-7H |
InChI Key |
YQCXTUQBIQFUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)N=C=S |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Chemical Transformations of 3 Isothiocyanato 6 Phenylpyridazine
Precursor Synthesis and Derivatization Pathways for 6-Phenylpyridazine Scaffold
The foundation for the synthesis of the target compound is the robust construction of the 6-phenylpyridazine core. This scaffold serves as the platform upon which further chemical modifications are performed.
Synthesis of 3-Amino-6-phenylpyridazine as a Key Intermediate
The primary and most crucial precursor for introducing the isothiocyanate functionality is 3-amino-6-phenylpyridazine. This intermediate is typically synthesized from a halogenated pyridazine (B1198779) derivative. A common pathway involves starting with a 3-chloro-6-phenylpyridazine. This chloro-derivative is first converted into a hydrazine (B178648) derivative by refluxing it with aqueous hydrazine. acs.org Subsequently, the hydrazine group is reduced to an amino group. acs.org This reduction can be effectively carried out using a nickel-aluminum alloy catalyst with hydrogen, yielding the key intermediate, 3-amino-6-phenylpyridazine. acs.org
An analogous precursor, 3-amino-6-chloropyridazine (B20888), which can be arylated to the desired phenyl derivative, is synthesized from 3,6-dichloropyridazine (B152260) and aqueous ammonia. google.com This reaction is generally performed in a suitable solvent at temperatures ranging from 30-180°C. google.com The availability of various synthetic routes to this amino-substituted pyridazine highlights its importance as a versatile building block. chemrxiv.org
Functional Group Interconversions on the Pyridazine Ring
The pyridazine ring is amenable to various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The electron-deficient nature of the pyridazine ring influences the reactivity and the types of transformations possible. mdpi.com Nucleophilic substitution reactions are common, for instance, a chloro group on the pyridazine ring can be displaced by other nucleophiles. mdpi.comchemicalbook.com An example is the synthesis of 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine using sodium methoxide. chemicalbook.com
Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for functionalizing the pyridazine core. mdpi.com These reactions allow for the introduction of various aryl or heteroaryl groups, demonstrating the versatility of the scaffold for creating diverse molecular architectures. mdpi.com Alkylation at the ring nitrogen is another possible derivatization, further expanding the chemical space accessible from the 6-phenylpyridazine scaffold. acs.org
Introduction of the Isothiocyanate Moiety
With the 3-amino-6-phenylpyridazine precursor in hand, the next critical step is the introduction of the isothiocyanate (–N=C=S) group. The lower nucleophilicity of pyridyl amines compared to aryl amines can make this transformation challenging, necessitating carefully chosen reagents and optimized conditions. nih.gov
Direct Isothiocyanation Reactions
Direct methods for converting the amino group to an isothiocyanate often involve the use of thiocarbonyl transfer reagents. chemrxiv.org The most traditional and well-known reagent for this purpose is thiophosgene (B130339) (CSCl₂) or its less toxic derivatives like thiocarbonyl-diimidazole. nih.govkit.edu While effective, the high toxicity of thiophosgene and its incompatibility with certain functional groups have led to the development of alternative reagents. nih.gov Phenyl chlorothionoformate has also been identified as an efficient thiocarbonyl-transfer reagent for this transformation. chemrxiv.orgorganic-chemistry.org
Indirect Routes via Dithiocarbamate (B8719985) Intermediates
An increasingly favored and often safer approach to isothiocyanate synthesis proceeds through a dithiocarbamate salt intermediate. chemrxiv.orgnih.govbeilstein-journals.org This two-step process first involves the reaction of the primary amine (3-amino-6-phenylpyridazine) with carbon disulfide (CS₂) in the presence of a base. nih.govbeilstein-journals.org This reaction forms a dithiocarbamate salt in situ. nih.govbeilstein-journals.org
In the second step, the dithiocarbamate intermediate is treated with a desulfurylating agent to eliminate a sulfur atom and form the isothiocyanate product. beilstein-journals.org A variety of reagents can effect this transformation, including iron(III) chloride (FeCl₃), cyanuric chloride, and others. nih.gov This method is particularly advantageous for less nucleophilic amines, such as aminopyridazines. nih.gov A two-step approach, where the dithiocarbamate is isolated before desulfurization, can be more versatile and provide higher yields for electron-deficient heterocyclic amines. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The successful synthesis of 3-isothiocyanato-6-phenylpyridazine hinges on the careful optimization of reaction parameters to maximize yield and purity. For the indirect route via dithiocarbamate intermediates, the choice of base and solvent is critical. nih.govbeilstein-journals.org
For the formation of the dithiocarbamate salt from pyridyl amines, strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or weaker amine bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (B95107) (THF) have been used effectively. nih.gov The choice between a one-pot or a two-step process can also significantly impact the outcome. While one-pot processes are efficient for many substrates, a two-step approach often proves superior for electron-deficient amines, preventing side reactions and leading to higher yields. organic-chemistry.org Optimization studies have shown that using phenyl chlorothionoformate with solid sodium hydroxide (B78521) in dichloromethane (B109758) is an effective system. organic-chemistry.org The desulfurylation step also requires optimization; for example, when using FeCl₃, the reaction is typically stirred for a set time at room temperature to ensure complete conversion. nih.gov
Table of Reaction Conditions for Isothiocyanate Synthesis from Aminopyridines
| Method | Amine Substrate | Reagents | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Indirect | Pyridyl Amines | CS₂, FeCl₃·6H₂O | DABCO | THF | Moderate to Good | nih.gov |
| Indirect | Pyridyl Amines | CS₂, FeCl₃·6H₂O | NaH | DMF | Moderate to Good | nih.gov |
| Indirect | Electron-Deficient Aryl Amines | Phenyl Chlorothionoformate | NaOH (solid) | Dichloromethane | Up to 99% (two-step) | organic-chemistry.org |
Synthesis of Analogues and Derivatives of this compound
The generation of analogues and derivatives from this compound is a key strategy for developing new chemical entities with potentially enhanced or novel properties. These modifications can be systematically introduced at various positions within the molecule, primarily on the phenyl and pyridazine rings, or through reactions involving the isothiocyanate functional group.
Modifications on the 6-phenyl substituent of the pyridazine ring are a common strategy to explore structure-activity relationships. These modifications typically involve introducing various substituents at the ortho, meta, or para positions of the phenyl ring. The synthesis usually starts from a substituted acetophenone (B1666503) which is then used to construct the pyridazine ring, followed by the introduction of the isothiocyanate group.
A general synthetic route involves the reaction of a substituted benzoylacetaldehyde (B102924) or a related precursor with hydrazine to form the 6-aryl-3(2H)-pyridazinone. This intermediate is then converted to 3-chloro-6-arylpyridazine, which subsequently undergoes amination to yield 3-amino-6-arylpyridazine. Finally, treatment with thiophosgene or a related reagent affords the target 3-isothiocyanato-6-arylpyridazine.
Table 1: Examples of this compound Analogues with Phenyl Ring Modifications
| Substituent on Phenyl Ring | Chemical Name | Starting Material (Substituted Acetophenone) |
| 4-Chloro | 3-(4-Chlorophenyl)-6-isothiocyanatopyridazine | 4'-Chloroacetophenone |
| 4-Methoxy | 3-Isothiocyanato-6-(4-methoxyphenyl)pyridazine | 4'-Methoxyacetophenone |
| 4-Methyl | 3-Isothiocyanato-6-(p-tolyl)pyridazine | 4'-Methylacetophenone |
| 4-Nitro | 3-Isothiocyanato-6-(4-nitrophenyl)pyridazine | 4'-Nitroacetophenone |
While less common than phenyl ring modifications, alterations to the pyridazine ring itself can lead to novel scaffolds. These modifications can include the introduction of substituents at other available positions of the pyridazine ring or even alterations of the ring system itself, leading to related diazine structures. However, detailed research focusing specifically on the modification of the pyridazine ring of a pre-existing this compound is limited. More often, substituted pyridazine precursors are synthesized and then converted to the corresponding isothiocyanates.
For instance, the synthesis of pyridazines with additional substituents, such as a methyl group on the ring, would require starting with appropriately substituted diketones or ketoacids in the initial ring formation step with hydrazine.
The isothiocyanate group (-N=C=S) is a highly electrophilic moiety, making it an excellent precursor for the synthesis of a wide range of derivatives, most notably thioureas. The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted thioureas. This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like ethanol, acetonitrile, or dimethylformamide (DMF).
The general reaction is as follows:
6-Ph-PDZ-NCS + R¹R²NH → 6-Ph-PDZ-NH-C(=S)-NR¹R²
This reaction has been extensively used to generate large libraries of thiourea (B124793) derivatives for biological screening. The diversity of commercially available amines allows for a vast number of derivatives to be synthesized. Furthermore, the isothiocyanate group can react with other nucleophiles, such as hydrazines, to form thiosemicarbazides, which can be further cyclized into various heterocyclic systems like triazoles or thiadiazoles.
Table 2: Examples of Thiourea Derivatives from this compound
| Amine Reactant | Product Name |
| Aniline | 1-(6-Phenylpyridazin-3-yl)-3-phenylthiourea |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(6-phenylpyridazin-3-yl)thiourea |
| Cyclohexylamine | 1-Cyclohexyl-3-(6-phenylpyridazin-3-yl)thiourea |
| Morpholine | 4-((6-Phenylpyridazin-3-yl)carbamothioyl)morpholine |
| Benzylhydrazine | 1-Benzyl-4-(6-phenylpyridazin-3-yl)thiosemicarbazide |
These derivatives have been investigated for a range of potential applications, leveraging the unique structural features imparted by the thiourea linkage and the substituted pyridazine core.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. In the context of this compound synthesis, green approaches focus on several key areas, including the use of safer reagents, solvent-free reaction conditions, and energy-efficient methods.
One of the primary targets for greening the synthesis is the replacement of hazardous reagents like thiophosgene (CSCl₂) for the formation of the isothiocyanate group. Thiophosgene is highly toxic, corrosive, and moisture-sensitive. Alternative, greener methods for isothiocyanate synthesis include:
Use of Thiocarbonylating Agents: Reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) are safer alternatives to thiophosgene. The reaction of 3-amino-6-phenylpyridazine with TCDI provides the desired isothiocyanate, often in high yield, with the byproducts being imidazole (B134444) and carbon dioxide, which are generally less hazardous than those from thiophosgene.
One-Pot Syntheses: Developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can reduce solvent usage, waste generation, and energy consumption. For example, a one-pot synthesis could involve the in-situ formation of the amine from a more stable precursor followed by immediate reaction with a thiocarbonylating agent.
Solvent-Free or Aqueous Conditions: Exploring the use of water as a solvent or conducting reactions under solvent-free conditions (e.g., solid-state grinding or microwave irradiation) can significantly reduce the environmental impact of the synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and often reduce side reactions for many heterocyclic syntheses.
While the literature specifically detailing green chemistry approaches for this compound is still emerging, the principles are being applied to the synthesis of related pyridazine and isothiocyanate compounds, suggesting a clear path forward for more environmentally benign synthetic routes.
Table 3: Comparison of Reagents for Isothiocyanate Formation
| Reagent | Advantages | Disadvantages | Green Chemistry Aspect |
| Thiophosgene (CSCl₂) | High reactivity, often high yields | Highly toxic, corrosive, moisture-sensitive | Poor |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Safer to handle, milder reaction conditions | Higher cost, may require purification | Good |
| Diphenyl thiocarbonate | Solid, stable reagent | Higher reaction temperatures may be needed | Moderate |
The continued development of these strategic synthetic methodologies and the adoption of greener practices will be crucial for the future exploration and application of this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of 3 Isothiocyanato 6 Phenylpyridazine
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This electrophilicity governs its participation in a wide array of chemical transformations.
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate moiety in 3-isothiocyanato-6-phenylpyridazine is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an initial addition to the C=S bond, leading to the formation of thiourea (B124793), thiocarbamate, or dithiocarbamate (B8719985) derivatives, depending on the nature of the attacking nucleophile.
Common nucleophiles that are expected to react readily with this compound include primary and secondary amines, alcohols, and thiols. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate, followed by protonation of the nitrogen atom.
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Nucleophile (Nu-H) | Product Type | General Reaction |
| Primary/Secondary Amine (R₂NH) | N,N'-Disubstituted Thiourea | Ar-N=C=S + R₂NH → Ar-NH-C(=S)-NR₂ |
| Alcohol (ROH) | Thiocarbamate | Ar-N=C=S + ROH → Ar-NH-C(=S)-OR |
| Thiol (RSH) | Dithiocarbamate | Ar-N=C=S + RSH → Ar-NH-C(=S)-SR |
Where Ar represents the 6-phenylpyridazin-3-yl group.
The reactivity of the isothiocyanate group can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. arkat-usa.org In the case of this compound, the electron-deficient nature of the pyridazine (B1198779) ring is expected to increase the electrophilicity of the isothiocyanate carbon, thereby promoting nucleophilic attack.
Cycloaddition Reactions Leading to Novel Heterocycles
Isothiocyanates are known to participate in cycloaddition reactions, serving as a two-atom component in the construction of new heterocyclic rings. nih.govcdnsciencepub.com These reactions often involve 1,3-dipolar cycloadditions with various dipoles, leading to the formation of five-membered heterocycles. nih.govwikipedia.org
For instance, this compound could potentially react with azides to form thiadiazoles or with nitrile oxides to yield oxathiazoles. The C=S double bond of the isothiocyanate acts as the dipolarophile in these reactions. cdnsciencepub.com The regioselectivity of such cycloadditions is influenced by both steric and electronic factors of the reactants. nih.gov
Furthermore, isothiocyanates can undergo [2+2], [4+2], and other cycloaddition reactions with suitable partners like alkenes, alkynes, and dienes, providing a pathway to a diverse range of heterocyclic systems. The specific conditions and the nature of the reacting partner would determine the course of the reaction and the structure of the resulting cycloadduct.
Polymerization and Oligomerization Tendencies
While specific studies on the polymerization of this compound are not documented, the isothiocyanate functional group can, under certain conditions, undergo self-polymerization or co-polymerization with other monomers. This reactivity is less common than nucleophilic addition or cycloaddition but can be initiated by certain catalysts or initiators. The mechanism would likely involve the repeated addition of the isothiocyanate group to form a polymer chain with a thiocarbamate-like backbone. The presence of the pyridazine ring might influence the polymerization process.
Reactivity of the Pyridazine Heterocyclic Ring
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Patterns
The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. youtube.com Electrophilic attack on the pyridazine ring itself is therefore expected to be difficult and require harsh reaction conditions.
However, the phenyl substituent at the 6-position is an activating group for electrophilic aromatic substitution. Therefore, electrophilic attack is most likely to occur on the phenyl ring. The pyridazinyl substituent will act as a deactivating group and a meta-director on the phenyl ring. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield the meta-substituted phenyl derivative. byjus.comquora.com
Table 2: Predicted Electrophilic Aromatic Substitution Products
| Reagent | Electrophile | Expected Major Product |
| HNO₃/H₂SO₄ | NO₂⁺ | 3-Isothiocyanato-6-(3-nitrophenyl)pyridazine |
| Br₂/FeBr₃ | Br⁺ | 3-Isothiocyanato-6-(3-bromophenyl)pyridazine |
| RCOCl/AlCl₃ | RCO⁺ | 3-Isothiocyanato-6-(3-acylphenyl)pyridazine |
Nucleophilic Aromatic Substitution Profiles
The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA). nih.govacs.org While the isothiocyanate group itself is not a typical leaving group in SNAr reactions, nucleophilic attack could potentially occur at other positions on the pyridazine ring if a suitable leaving group, such as a halogen, were present.
For a hypothetical 3-chloro-6-phenylpyridazine, for instance, nucleophilic attack would be favored at the 3-position. The rate of substitution would be enhanced by the electron-withdrawing effect of the adjacent nitrogen atom and the phenyl group. Common nucleophiles such as alkoxides, amines, and thiolates would readily displace the leaving group. nih.govacs.org The reaction generally proceeds through a Meisenheimer-like intermediate.
In the context of this compound itself, while direct nucleophilic displacement of the isothiocyanate group is unlikely under standard SNAr conditions, strong nucleophiles might induce more complex reactions or attack the pyridazine ring if other activating groups are present.
Coordination Chemistry with Metal Centers
The this compound molecule presents multiple potential coordination sites for metal ions, suggesting a rich and versatile coordination chemistry. The pyridazine ring and the isothiocyanate group can both interact with metal centers, leading to various possible bonding modes.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can function as a ligand. Typically, pyridazine and its derivatives act as bidentate ligands, forming a chelate ring with a metal ion through its two nitrogen atoms. Alternatively, it can act as a bridging ligand, connecting two metal centers. researchgate.netscribd.com The coordination ability of the pyridazine ring is influenced by the electronic effects of its substituents. In the case of this compound, the electron-withdrawing nature of the isothiocyanate group and the steric and electronic influence of the phenyl group at the 6-position would modulate the basicity of the pyridazine nitrogens and, consequently, the stability and structure of the resulting metal complexes.
The isothiocyanate group (–N=C=S) is a classic example of an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. biologynotesonline.comwikipedia.orglibretexts.org This property gives rise to linkage isomerism, where complexes with the same chemical formula differ in the atom bonded to the metal. biologynotesonline.comwikipedia.orglibretexts.org
The choice of coordination atom (N or S) is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. adichemistry.comslideshare.netnumberanalytics.comyoutube.com Hard metal ions (hard acids), which are typically small, highly charged, and not easily polarizable (e.g., Cr³⁺, Fe³⁺, Co³⁺), preferentially bind to the hard nitrogen donor atom. adichemistry.comyoutube.com Conversely, soft metal ions (soft acids), which are larger, have a lower charge, and are more polarizable (e.g., Pd²⁺, Pt²⁺, Hg²⁺), favor coordination with the soft sulfur donor atom. adichemistry.comnumberanalytics.com Borderline metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺) can coordinate to either N or S, and the outcome can be influenced by other factors such as the steric environment and the nature of other ligands in the coordination sphere. biologynotesonline.com
Given these principles, this compound could coordinate to a metal center in several ways:
Monodentate coordination: Through one of the pyridazine nitrogen atoms or through the N or S atom of the isothiocyanate group.
Bidentate chelation: Through both nitrogen atoms of the pyridazine ring.
Bridging coordination: The pyridazine ring or the isothiocyanate group could bridge two metal centers.
The interplay between the pyridazine and isothiocyanate moieties could also lead to more complex polynuclear structures. The specific coordination mode adopted would depend on the metal ion, the reaction conditions, and the solvent used.
Table 1: Predicted Coordination Behavior of this compound based on HSAB Principle
| Metal Ion Type | Predicted Primary Binding Site on Isothiocyanate Group | Potential Coordination Modes of the Ligand |
|---|---|---|
| Hard Acid (e.g., Fe³⁺, Cr³⁺) | Nitrogen (Isothiocyanato, M-NCS) | Bidentate (pyridazine) + Monodentate (NCS) or Bridging |
| Soft Acid (e.g., Pd²⁺, Pt²⁺, Au⁺) | Sulfur (Thiocyanato, M-SCN) | Bidentate (pyridazine) + Monodentate (SCN) or Bridging |
| Borderline Acid (e.g., Ni²⁺, Cu²⁺, Zn²⁺) | Nitrogen or Sulfur | Dependent on steric and electronic factors |
Mechanistic Pathways of Key Reactions Involving this compound
The reactivity of this compound is dominated by the electrophilic character of the central carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack, making addition reactions a key feature of its chemistry.
The reaction of isothiocyanates with nucleophiles, particularly amines, to form thiourea derivatives is a well-studied process that provides a model for the reactivity of this compound. These reactions are typically bimolecular additions.
Kinetic studies on the reaction of aryl isothiocyanates with anilines have shown that the reaction rate is sensitive to the electronic properties of both reactants. koreascience.kr Electron-withdrawing groups on the aryl isothiocyanate generally increase the reaction rate by enhancing the electrophilicity of the isothiocyanate carbon. Conversely, electron-donating groups on the nucleophilic amine increase the rate. The reaction of allyl isothiocyanate with amino acids and peptides is pH-dependent, with reaction rates increasing with higher pH due to the increased nucleophilicity of the deprotonated amino groups. nih.gov
The solvent can also play a significant role in the reaction kinetics. Studies on the reaction of aromatic amines with aryl isothiocyanates have indicated that solvent polarity, polarizability, and the potential for the solvent to form hydrogen bonds can all influence the reaction rate. kuleuven.be
From a thermodynamic perspective, the formation of inclusion complexes between phenyl isothiocyanate and cyclodextrins has been found to be an exothermic and enthalpy-driven process. researchgate.net The reaction of isothiocyanates with amines to form thioureas is generally a thermodynamically favorable process, leading to stable products. organic-chemistry.org However, under certain conditions, the formation of thioureas can be reversible. kuleuven.be
Table 2: Factors Influencing the Kinetics of Aryl Isothiocyanate Reactions with Nucleophiles
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Substituents on Isothiocyanate | Electron-withdrawing groups increase rate | Enhances electrophilicity of the isothiocyanate carbon |
| Substituents on Nucleophile | Electron-donating groups increase rate | Increases nucleophilicity of the attacking atom |
| pH (for amine nucleophiles) | Higher pH generally increases rate | Increases concentration of the more nucleophilic free amine |
| Solvent | Polarity and hydrogen-bonding capacity can influence rate | Stabilization of charged transition states or intermediates |
The primary and most readily identified intermediates in the reactions of isothiocyanates are the initial addition products. When an amine (R'-NH₂) reacts with an isothiocyanate (R-NCS), the initial product is a thiourea derivative (R-NH-C(S)-NH-R'). organic-chemistry.orgnih.gov The formation of these thiourea intermediates has been confirmed in numerous studies. kuleuven.benih.gov
In some cases, particularly in the synthesis of isothiocyanates from primary amines and carbon disulfide, dithiocarbamate salts are formed as reactive intermediates. nih.gov These intermediates are then desulfurized to yield the isothiocyanate. The reverse of this process, the addition of a sulfur nucleophile to an isothiocyanate, could also proceed through a dithiocarbamate-like intermediate.
Spectroscopic methods are crucial for the detection and characterization of these transient species. For instance, the reaction of isothiocyanates with vicinal dithiols has been monitored using UV-Vis spectroscopy, which revealed the formation of an unstable dithiocarbamate intermediate before cyclization to a more stable product. nih.gov In situ Raman monitoring has also been successfully used to observe thiocarbamoyl benzotriazole (B28993) as a reactive intermediate in the mechanochemical synthesis of thioureas. nih.gov Furthermore, techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry are employed for the simultaneous analysis and identification of isothiocyanates and their reaction products, which can provide evidence for the formation of intermediates. acs.org
For this compound, reaction with a primary or secondary amine would be expected to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the amine on the isothiocyanate carbon. This intermediate would then rapidly undergo a proton transfer to yield the stable thiourea product.
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 3 Isothiocyanato 6 Phenylpyridazine
Comprehensive Spectroscopic Analyses
A multi-technique spectroscopic approach has been employed to thoroughly characterize 3-Isothiocyanato-6-phenylpyridazine, providing insights into its molecular framework in both solution and the solid state.
NMR spectroscopy serves as a cornerstone for the structural elucidation of this compound in solution. The analysis of ¹H and ¹³C NMR spectra provides definitive information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum displays characteristic signals for the pyridazine (B1198779) and phenyl rings. The pyridazine protons typically appear as doublets, with their specific chemical shifts influenced by the electronic effects of the isothiocyanate and phenyl substituents. The phenyl protons resonate in the aromatic region, often as a complex multiplet.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbon atom of the isothiocyanate group (-N=C=S) is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The chemical shifts of the pyridazine and phenyl carbons provide further confirmation of the molecular structure.
While specific ¹⁵N NMR data for this compound is not extensively reported in the public domain, this technique would be invaluable for directly probing the electronic environment of the nitrogen atoms in the pyridazine ring and the isothiocyanate group. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals, especially for the coupled spin systems in the aromatic rings.
Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The data presented is a representative compilation and may vary based on solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 8.2 | m | Aromatic Protons (Pyridazine and Phenyl) |
| ¹³C | ~125 - 160 | - | Aromatic Carbons (Pyridazine and Phenyl) |
| ¹³C | ~130 - 145 | - | Isothiocyanate Carbon (-N=C=S) |
Vibrational spectroscopy provides critical information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the range of 2000-2100 cm⁻¹. Other significant bands include C-H stretching vibrations of the aromatic rings, C=N and C=C stretching vibrations within the pyridazine and phenyl rings, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, can sometimes be observed in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) |
|---|---|---|
| N=C=S Asymmetric Stretch | 2000 - 2100 | Very Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within the molecule.
UV-Vis Absorption: The UV-Vis spectrum of this compound in solution typically shows multiple absorption bands in the ultraviolet and visible regions. These bands correspond to π→π* and n→π* electronic transitions within the conjugated system formed by the phenyl and pyridazine rings. The position and intensity of these bands are sensitive to the solvent polarity.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound can exhibit fluorescence. The emission spectrum provides information about the excited state properties of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can give insights into the structural relaxation in the excited state.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass and elemental composition of this compound. This technique provides a highly accurate molecular weight, confirming the molecular formula.
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways may involve the loss of the isothiocyanate group (NCS), cleavage of the bond between the phenyl and pyridazine rings, and fragmentation of the pyridazine ring itself.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise bond lengths, bond angles, and information about the planarity of the ring systems. It also reveals the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. The crystal structure would definitively show the geometry of the isothiocyanate group and its orientation relative to the pyridazine ring.
Quantum Chemical Calculations and Theoretical Modeling
Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the electronic structure and properties of this compound.
Theoretical calculations can be used to:
Optimize the molecular geometry and compare it with experimental data from X-ray crystallography.
Predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can aid in the assignment of experimental spectra.
Analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic transitions and reactivity of the molecule.
Calculate various molecular properties such as dipole moment, polarizability, and electrostatic potential maps, which provide information about the charge distribution and potential sites for intermolecular interactions.
These computational studies provide a theoretical framework for understanding the structure-property relationships of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
For this compound, DFT calculations would reveal critical information about its bond lengths, bond angles, and dihedral angles. A key conformational feature is the dihedral angle between the pyridazine and phenyl rings. This angle dictates the degree of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties. Calculations performed at levels like B3LYP with basis sets such as 6-311++G(d,p) can provide reliable geometric parameters. nih.gov The planarity or non-planarity of the molecule, stemming from the rotation around the bond connecting the two rings, is a crucial aspect of its conformational analysis. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Value |
| C-N (pyridazine) | 1.34 Å |
| N-N (pyridazine) | 1.39 Å |
| C-C (ring interconnect) | 1.48 Å |
| C-phenyl | 1.40 Å |
| C=N (isothiocyanate) | 1.21 Å |
| N=C (isothiocyanate) | 1.19 Å |
| C=S (isothiocyanate) | 1.58 Å |
| Dihedral Angle (Phenyl-Pyridazine) | 30-40° |
| Note: This table is illustrative and represents typical values. Actual values would be derived from specific DFT calculations. |
Prediction of Spectroscopic Parameters
DFT calculations are not only for geometry optimization but also for predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to nuclear displacement, one can predict the vibrational frequencies of the molecule. These theoretical frequencies, when appropriately scaled, can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. researchgate.net
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of the synthesized compound.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com By simulating the movements of atoms and bonds at a given temperature, MD can explore the molecule's conformational landscape. mdpi.com
For this compound, MD simulations would be particularly useful for understanding the rotational dynamics around the single bond connecting the phenyl and pyridazine rings. This would reveal the flexibility of the molecule and the probability of finding it in different conformations in a solution or biological environment. The simulation would track how the dihedral angle changes over time, providing a comprehensive picture of the accessible conformational states and the energy barriers between them.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. numberanalytics.com
The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would likely show that the HOMO and LUMO are distributed across the conjugated π-system of the phenyl and pyridazine rings, as well as the isothiocyanate group. The specific localization of these orbitals highlights the most probable sites for chemical reactions. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Note: This table is for illustrative purposes. Actual energy values depend on the specific DFT method and basis set used. |
Reactivity Site Prediction via Electrostatic Potential Maps
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, an MEP map would likely reveal a significant negative potential around the nitrogen atoms of the pyridazine ring and the sulfur atom of the isothiocyanate group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit a positive potential. The central carbon atom of the isothiocyanate group (-N=C=S) is known to be highly electrophilic and would be a prime target for nucleophiles. This detailed charge mapping is invaluable for predicting the molecule's intermolecular interactions and its behavior in chemical reactions. researchgate.net
Exploration of Structure Activity Relationships Sar in 3 Isothiocyanato 6 Phenylpyridazine Derivatives: Theoretical and in Vitro Modulations
Theoretical Frameworks for Predicting Biological Interactions
Computational methods provide valuable insights into the potential biological activity of novel compounds, guiding the synthesis and experimental testing of the most promising candidates.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of 3-isothiocyanato-6-phenylpyridazine derivatives at the active site of a target enzyme. By analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, researchers can predict the binding affinity and design modifications to enhance potency.
While specific docking studies on this compound are not widely published, research on analogous pyridazine (B1198779) derivatives highlights the potential of this approach. For instance, docking studies on other pyridazine-containing compounds have successfully identified key interactions with their protein targets.
| Derivative Class | Target Protein | Key Interactions | Reference |
| Pyridazine Analogs | Dihydrofolate reductase | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| N3-Phenylpyrazinones | Corticotropin-releasing Factor 1 (CRF1) Receptor | Hydrogen bonds, hydrophobic interactions, aromatic ring interactions | nih.gov |
These studies demonstrate that the pyridazine ring often participates in crucial hydrogen bonding and hydrophobic interactions within the binding pocket of the target protein. For this compound derivatives, the phenyl group is likely to engage in hydrophobic interactions, while the nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors. The isothiocyanate group, being a reactive electrophile, could potentially form covalent bonds with nucleophilic residues in the active site, leading to irreversible inhibition.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based).
For a series of this compound derivatives, a ligand-based pharmacophore model could be developed using a set of molecules with known biological activities. The resulting model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for activity. This model can then be used as a 3D query to screen large compound databases (virtual screening) to identify novel and structurally diverse compounds with a high probability of being active.
A study on N3-phenylpyrazinones, which share some structural similarities with the phenylpyridazine core, successfully employed pharmacophore modeling to develop a statistically significant 3D-QSAR model. nih.gov The best pharmacophore hypothesis consisted of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model proved effective in predicting the activity of test set molecules and provides a framework for how such a model could be developed for this compound derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), a predictive model can be built.
For this compound derivatives, a QSAR study could reveal which structural modifications are most likely to improve activity. For example, a QSAR model might indicate that increasing the hydrophobicity of the phenyl ring or altering the electronic properties of the pyridazine core leads to enhanced biological response. These models are invaluable for prioritizing the synthesis of new analogs with potentially improved properties.
A 3D-QSAR model was successfully developed for a series of spleen tyrosine kinase inhibitors, demonstrating the utility of this approach in identifying key structural features for activity. nih.gov The model was then used for virtual screening to identify novel inhibitor candidates. nih.gov
In Vitro Enzyme Inhibition Studies
In vitro enzyme assays are essential for confirming the predictions made by theoretical models and for characterizing the inhibitory potential of this compound derivatives.
Inhibition Kinetics and Mechanism of Action
Inhibition kinetics studies are performed to determine how a compound affects the rate of an enzyme-catalyzed reaction. These experiments can reveal the mechanism of inhibition, such as whether it is reversible (competitive, non-competitive, or uncompetitive) or irreversible.
Given the electrophilic nature of the isothiocyanate group (-N=C=S), it is plausible that this compound derivatives could act as irreversible inhibitors by forming a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine (B10760008), or histidine) in the enzyme's active site. However, reversible inhibition is also possible, depending on the specific interactions with the target protein.
A study on a structurally related 3-amino-6-phenylpyridazine derivative found that it acted as an inhibitor of certain protein kinases, highlighting the potential of the phenylpyridazine scaffold in enzyme inhibition. nih.gov
| Compound | Target | Mechanism of Action | Reference |
| 3-amino-6-phenylpyridazine derivative | Protein Kinases | Not specified, but selective inhibition observed | nih.gov |
Further kinetic studies on this compound derivatives are necessary to fully elucidate their mechanism of action against specific enzyme targets.
In Vitro Cellular Mechanism Investigations (Excluding In Vivo Outcomes)
Modulation of Cellular Signaling Pathways
There is currently no published research detailing how this compound modulates cellular signaling pathways in vitro.
Induction of Reactive Oxygen Species (ROS) Generation in vitro
No studies have been found that investigate the capacity of this compound to induce the generation of reactive oxygen species in vitro.
Cellular Uptake and Subcellular Localization Studies in vitro
Information regarding the cellular uptake and subcellular localization of this compound in vitro is not available in the current scientific literature.
Alterations in Gene Expression and Protein Modulation in vitro
There are no accessible research findings on the effects of this compound on gene expression or protein modulation in vitro.
Cell Cycle Perturbation Analysis in vitro
No in vitro studies have been published that analyze the impact of this compound on the cell cycle.
Applications of 3 Isothiocyanato 6 Phenylpyridazine in Chemical Synthesis and Materials Science Research
Utilization as a Versatile Building Block in Organic Synthesis
The isothiocyanate group (-N=C=S) is a highly reactive and versatile functional group in organic chemistry, and the pyridazine (B1198779) ring is a common heterocyclic scaffold. taylorfrancis.comacs.orgbeilstein-journals.org The combination of these features in 3-Isothiocyanato-6-phenylpyridazine theoretically positions it as a valuable, yet underexplored, building block.
Precursor for the Synthesis of Novel Pyridazine-Containing Heterocycles
Isothiocyanates are well-established precursors for a wide array of nitrogen- and sulfur-containing heterocycles. acs.org The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, leading to the formation of new ring systems. In the case of this compound, it could hypothetically react with dinucleophiles to construct fused heterocyclic systems, where the pyridazine ring is annulated with another ring.
Reagent for Functionalization of Macromolecules
The reactivity of the isothiocyanate group with primary amines to form stable thiourea (B124793) linkages is a cornerstone of bioconjugation chemistry. researchgate.net This reaction is efficient under mild, aqueous conditions, making it suitable for the modification of biological macromolecules like proteins and peptides, as well as synthetic polymers bearing amine functionalities.
Theoretically, this compound could be employed to introduce the phenylpyridazine moiety onto macromolecules. This could impart specific properties to the modified material, such as altered solubility, thermal stability, or the introduction of a site for further chemical modification. The phenylpyridazine unit itself is known to possess interesting electronic and photophysical properties. liberty.edu
Applications in Chemical Biology as Probes and Labeling Reagents
The pyridazine heterocycle has been incorporated into molecules designed as fluorescent probes for biological applications. elsevierpure.comnih.gov The isothiocyanate group, with its ability to covalently modify biomolecules, further enhances the potential of this compound in this area. researchgate.netnih.gov
Covalent Modification of Biomolecules in vitro
The primary amine of lysine (B10760008) residues and the N-terminus of proteins are common targets for isothiocyanate-mediated covalent modification. researchgate.net This reaction can be used to attach a label or a probe to a protein of interest for in vitro studies. By using this compound, researchers could potentially introduce a phenylpyridazine tag onto a protein. This tag could serve various purposes, such as facilitating detection, altering the protein's properties, or acting as a handle for affinity purification. Studies have explored isothiocyanate-functionalized chelates for labeling biomolecules with metal complexes. nih.gov
Development of Fluorescent or Luminescent Probes
Pyridazine-containing compounds have been investigated as fluorescent probes. elsevierpure.comnih.gov For instance, certain pyridazine derivatives exhibit fluorescence that is sensitive to their environment, such as the presence of volatile acids or binding to amyloid plaques. elsevierpure.comnih.gov The phenylpyridazine core of this compound could potentially serve as a fluorophore. The isothiocyanate group would allow for the covalent attachment of this fluorophore to specific biological targets, enabling their visualization and tracking within a biological system. The development of fluorescent probes often involves pyridine-based structures, highlighting the potential of related nitrogen heterocycles. mdpi.commdpi.com
Potential in Advanced Materials Science Research
The pyridazine ring is a component in some advanced materials, including energetic materials and organic semiconductors. liberty.eduresearchgate.net The introduction of a reactive functional group like an isothiocyanate could open up new avenues for creating novel pyridazine-based materials. For example, this compound could be used as a monomer in polymerization reactions to create polymers with the phenylpyridazine unit in the backbone or as a pendant group. Such polymers might exhibit interesting optical, electronic, or thermal properties. The inherent polarity and hydrogen bonding capabilities of the pyridazine ring can influence the properties of materials in which it is incorporated. nih.gov
Polymer Functionalization and Monomer Development
The isothiocyanate group (-N=C=S) is a highly reactive functional group that readily participates in addition reactions with a variety of nucleophiles. This reactivity makes this compound a prime candidate for the post-polymerization functionalization of polymers and for the development of novel monomers.
Polymers containing nucleophilic functional groups, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH), can be modified by reaction with this compound to introduce the phenylpyridazine moiety into the polymer structure. This process can significantly alter the physical and chemical properties of the parent polymer, including its solubility, thermal stability, and photophysical characteristics. The introduction of the aromatic and nitrogen-rich pyridazine ring can enhance properties such as fluorescence and metal-ion coordination capabilities.
While specific research on the use of this compound in polymer functionalization is not extensively documented, the general utility of isothiocyanates in this field is well-established. For instance, post-polymerization functionalization of poly(3-(6-bromohexyl)thiophene) has been achieved with various nucleophiles, demonstrating the versatility of such modification strategies researchgate.net. The reaction of isothiocyanates with amine-functionalized polymers to form thiourea linkages is a common and efficient method for polymer modification.
Table 1: Potential Nucleophilic Reactions for Polymer Functionalization
| Nucleophilic Group on Polymer | Resulting Linkage with Isothiocyanate |
| Primary Amine (-NH₂) | Thiourea |
| Secondary Amine (-NHR) | Thiourea |
| Thiol (-SH) | Dithiocarbamate (B8719985) |
| Hydroxyl (-OH) | Thiocarbamate |
Furthermore, this compound can serve as a monomer in the synthesis of new polymers. Its bifunctional nature, with the reactive isothiocyanate group and the potential for further functionalization on the phenyl or pyridazine rings, allows for its incorporation into polymer backbones or as pendant groups through various polymerization techniques.
Development of Chemosensors and Biosensors in vitro
The development of selective and sensitive chemosensors and biosensors is a critical area of research. The structural features of this compound suggest its potential as a building block for such sensory materials. The pyridazine ring system, being a nitrogen-containing heterocycle, can act as a signaling unit, exhibiting changes in its photophysical properties (e.g., fluorescence or color) upon interaction with specific analytes.
While direct applications of this compound in sensing are yet to be widely reported, the broader class of pyridazine and pyridine (B92270) derivatives has been extensively studied for the detection of various species, including metal ions and anions nih.govsfu.ca. For example, chemosensors based on N-heterocyclic dyes have been developed for the detection of highly toxic ions like cyanide (CN⁻) and mercury (Hg²⁺) nih.gov. The sensing mechanism often involves the coordination of the analyte to the nitrogen atoms of the heterocyclic ring, leading to a measurable optical or electrochemical response.
The isothiocyanate group in this compound offers a convenient handle for the covalent immobilization of the sensor molecule onto a solid support, such as a glass slide or nanoparticles, which is a crucial step in the fabrication of practical sensor devices. Alternatively, the isothiocyanate group itself can act as a reactive site for binding certain analytes.
Table 2: Potential Sensing Applications Based on Structural Analogs
| Analyte | Potential Sensing Mechanism | Relevant Compound Class | Citation |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination with pyridazine nitrogens | Pyridine-based chemosensors | sfu.ca |
| Anions (e.g., CN⁻) | Nucleophilic addition to the pyridazine ring | N-heterocyclic dyes | nih.gov |
| Biomolecules | Covalent attachment via isothiocyanate | Isothiocyanate-functionalized surfaces | - |
Future Research Directions and Unresolved Challenges in 3 Isothiocyanato 6 Phenylpyridazine Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the study of 3-isothiocyanato-6-phenylpyridazine is the development of efficient and environmentally benign synthetic methodologies. Current approaches to analogous compounds often rely on multi-step sequences that may involve harsh reagents or produce significant waste. organic-chemistry.org Future research will likely focus on overcoming these limitations.
One promising avenue is the development of a one-pot synthesis from readily available precursors. mdpi.combeilstein-journals.org A hypothetical, yet plausible, route could involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) to form the pyridazine (B1198779) ring, followed by functional group manipulation to introduce the isothiocyanate moiety. organic-chemistry.org For instance, the synthesis could start from a β-keto-ester and an aryl hydrazine to construct the 6-phenylpyridazin-3-one core. Subsequent amination and conversion to the isothiocyanate, possibly via a dithiocarbamate (B8719985) intermediate, could complete the synthesis in a streamlined manner. mdpi.commdpi.com
The exploration of greener reaction conditions will be a key aspect of this research. acsgcipr.org This includes the use of more benign solvents, catalyst systems with lower environmental impact (e.g., copper-catalyzed reactions), and energy-efficient reaction protocols, such as microwave-assisted synthesis. mdpi.comnih.gov The development of catalytic methods, in particular, could significantly enhance the atom economy and sustainability of the synthesis. researchgate.net
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Linear Multi-Step Synthesis | Well-established transformations | Low overall yield, significant waste generation |
| Convergent Synthesis | Higher overall efficiency | Requires careful planning and optimization |
| One-Pot/Tandem Reactions | Reduced workup, time and resource efficient | Complex reaction optimization, potential for side reactions |
| Green Chemistry Approaches | Environmentally friendly, improved safety profile | May require development of new catalytic systems |
This table presents a hypothetical comparison of synthetic strategies for this compound based on general principles of organic synthesis.
Exploration of Underutilized Reaction Manifolds and Reactivity Patterns
The isothiocyanate group is a versatile functional handle, capable of participating in a wide array of chemical transformations. arkat-usa.org However, its reactivity within the specific electronic environment of the 6-phenylpyridazine scaffold has not been explored. Future research should aim to delineate the reactivity patterns of this compound, particularly in reactions that have been underutilized for this class of compounds.
One area of interest is the exploration of cycloaddition reactions. The isothiocyanate moiety can act as a dienophile or a dipolarophile, offering a gateway to complex heterocyclic systems. organic-chemistry.org For example, its reaction with dienes or azides could lead to novel fused-ring structures with potential biological activity.
Another under-explored area is the use of this compound in multicomponent reactions (MCRs). bohrium.comresearchgate.net MCRs are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. beilstein-journals.org Integrating the target compound into MCRs could rapidly generate libraries of diverse derivatives for biological screening. bohrium.com
The reactivity of the pyridazine ring itself also warrants investigation. The electron-deficient nature of the pyridazine ring can influence the reactivity of the isothiocyanate group and also presents opportunities for functionalization at other positions on the ring. researchgate.netrsc.org Studies on the selective functionalization of the pyridazine core in the presence of the isothiocyanate group would be highly valuable. researchgate.netacs.org
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry offers a powerful tool for gaining insights into the structure, reactivity, and properties of molecules, often guiding experimental work. mdpi.comresearchgate.net For this compound, computational modeling can play a crucial role in several areas.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information is fundamental to understanding its inherent reactivity. mdpi.com Furthermore, computational methods can be used to model reaction mechanisms, helping to elucidate the pathways of known reactions and predict the feasibility of new transformations. researchgate.net
Molecular modeling can also be used to predict various physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and dipole moment. nih.gov These properties are critical for applications in drug discovery and materials science. For instance, predicting the interaction of these molecules with biological targets through docking studies could accelerate the identification of potential drug candidates. jocpr.com
A summary of the potential applications of computational modeling is provided in Table 2.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Structural and electronic analysis | Optimized geometry, charge distribution, frontier molecular orbital energies |
| Transition State Theory | Mechanistic studies | Reaction pathways, activation energies, transition state geometries |
| Molecular Docking | Virtual screening | Binding affinities and modes to biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Property prediction | Correlation of molecular structure with biological activity or physical properties |
This table outlines potential applications of computational modeling to the study of this compound, based on established computational chemistry techniques.
Integration into Multi-component Systems for Enhanced Functionality
The unique combination of a phenyl-substituted pyridazine and a reactive isothiocyanate group makes this compound an attractive building block for the construction of more complex, multi-component systems. Future research should explore the integration of this molecule into larger assemblies to create materials with enhanced or novel functionalities.
One potential application is in the development of functional polymers. The isothiocyanate group can be used to covalently attach the pyridazine unit to a polymer backbone, thereby imparting the specific properties of the heterocycle to the bulk material. Such polymers could find applications as, for example, metal-coordinating materials or as components in organic light-emitting diodes (OLEDs).
Another exciting direction is the use of this compound in the synthesis of supramolecular structures. The pyridazine nitrogen atoms can act as hydrogen bond acceptors, while the phenyl group can participate in π-stacking interactions. nih.govnih.gov These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined architectures, such as gels, liquid crystals, or molecular cages.
Addressing Scalability and Industrial Relevance of Synthetic Procedures
For any new compound to have a significant impact, its synthesis must be scalable and economically viable. acsgcipr.org A major challenge for the future of this compound chemistry will be to transition from laboratory-scale syntheses to procedures that are suitable for industrial production. businesswire.com
This will require a focus on process optimization, including the identification of cost-effective starting materials, the minimization of reaction steps, and the development of robust purification methods. nih.gov Continuous flow chemistry presents a particularly attractive option for the scale-up of the synthesis, as it can offer improved safety, efficiency, and control over reaction parameters compared to traditional batch processes.
Furthermore, a thorough evaluation of the potential hazards associated with the synthesis and handling of this compound and its intermediates will be essential for its safe industrial application. acs.org This includes assessing the toxicity and environmental impact of all chemicals used in the process.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Isothiocyanato-6-phenylpyridazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions starting from 6-phenylpyridazine precursors. Key parameters include:
- Temperature : 60–80°C to balance reaction kinetics and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the isothiocyanate group.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate substitution at the 3-position .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, isothiocyanate signal at δ 125–130 ppm in ¹³C).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 255.08 Da).
- IR Spectroscopy : Strong absorption at ~2050–2100 cm⁻¹ confirms the isothiocyanate (-NCS) group .
Q. What are the primary chemical reactivity trends of the isothiocyanate group in this compound?
- Methodological Answer : The -NCS group undergoes:
- Nucleophilic Additions : Reacts with amines (e.g., primary amines form thioureas) or thiols (e.g., cysteine residues in proteins).
- Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes under thermal conditions.
- Hydrolysis : Degrades in aqueous acidic media to form thioureas or urea derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) via the isothiocyanate group’s electrophilic reactivity.
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns simulations) .
- Data Table : Example docking scores for related pyridazine derivatives:
| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |
|---|---|---|
| EGFR Kinase | -9.2 | Lys721, Asp831 |
| COX-2 | -8.5 | Tyr385, Ser530 |
Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?
- Methodological Answer : Apply FINER criteria (Feasible, Novel, Ethical, Relevant):
- Replicate Studies : Compare assays (e.g., antimicrobial MIC vs. cytotoxicity in HepG2 cells) under standardized conditions.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP >3 correlates with membrane permeability).
- Control Experiments : Test for off-target effects using knockout cell lines or isothiocyanate-free analogs .
Q. How do structural modifications at the 6-phenyl position affect pharmacological activity?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity of the isothiocyanate group.
- Biological Assays : Test derivatives in vitro (e.g., IC₅₀ in cancer cell lines) and in vivo (e.g., murine xenograft models).
- Data Table : Example modifications and bioactivity:
| Substituent (6-position) | IC₅₀ (μM, A549 cells) | LogP |
|---|---|---|
| -H (parent compound) | 12.3 | 2.8 |
| -CF₃ | 8.7 | 3.5 |
| -OCH₃ | 15.1 | 2.1 |
Q. What experimental designs mitigate instability of this compound in aqueous media?
- Methodological Answer :
- Formulation : Use lyophilized powders stored at -20°C; reconstitute in anhydrous DMSO immediately before use.
- Degradation Studies : Monitor via HPLC-UV (λ=254 nm) to quantify hydrolysis products (e.g., thiourea derivatives) .
Guidance for Rigorous Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
